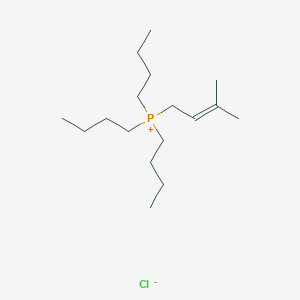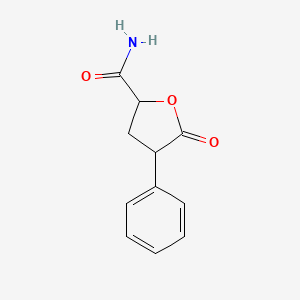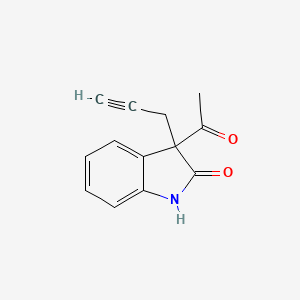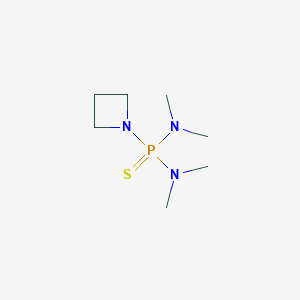
Homodiamantan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homodiamantan is an organic compound that belongs to the class of diamondoids. These compounds are characterized by their cage-like structures, which resemble subunits of the diamond lattice. This compound is known for its unique chemical and physical properties, including high thermal stability, low surface energy, and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Homodiamantan can be synthesized through the rearrangement of the tetrahydro-derivative of heptacyclotetradecane (Binor-S) in the gas phase in the presence of hydrogen chloride over a chlorinated platinum-alumina catalyst at 150°C. Alternatively, it can be synthesized in solution using dichloromethane containing aluminum chloride .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Homodiamantan undergoes various chemical reactions, including:
Reduction: Reduction reactions of this compound are less common but can be achieved using specific reducing agents.
Substitution: Chlorination of this compound at 0°C with aluminum chloride-acetyl chloride yields 1- and 4-chlorodiamantane.
Common Reagents and Conditions
Oxidation: Sulfuric acid
Reduction: Specific reducing agents
Substitution: Aluminum chloride, acetyl chloride, chlorosulfonic acid
Major Products Formed
Oxidation: Diamantanone, 9-hydroxydiamantan-3-one, diamantane-4,9-diol
Substitution: 1- and 4-chlorodiamantane, 1-chloro-isomer
Scientific Research Applications
Homodiamantan has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other diamondoid compounds and in the study of cage hydrocarbons.
Biology: Investigated for its potential use in drug delivery systems due to its unique structure and stability.
Medicine: Explored for its antiviral and antiparkinsonian properties, similar to other adamantane derivatives
Industry: Utilized in the production of high-performance materials, including nanodiamonds and other nanostructures
Mechanism of Action
The mechanism of action of homodiamantan in biological systems is not fully understood. it is believed to interact with molecular targets and pathways similar to other adamantane derivatives. For example, it may increase dopamine release in the brain, which is beneficial in the treatment of Parkinson’s disease .
Comparison with Similar Compounds
Homodiamantan is unique among diamondoids due to its specific cage structure and chemical properties. Similar compounds include:
Adamantane: Known for its antiviral and antiparkinsonian properties.
Diamantane: Another diamondoid with similar stability and resistance to oxidation.
Tris-homocyclopropenyl cation: A homoaromatic compound with interrupted conjugation but preserved chemical stability.
This compound stands out due to its higher thermal stability and unique applications in various fields.
Properties
Molecular Formula |
C15H22 |
|---|---|
Molecular Weight |
202.33 g/mol |
IUPAC Name |
pentacyclo[7.4.1.14,13.02,7.06,12]pentadecane |
InChI |
InChI=1S/C15H22/c1-2-10-11-5-9-6-12(10)14-4-8(1)3-13(11)15(14)7-9/h8-15H,1-7H2 |
InChI Key |
MIBMHZPPEUTZJI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC4CC2C5CC1CC3C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Dichlorophenyl)-2-[4-[3-(3-hydroxypiperidin-1-yl)propylamino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14656817.png)
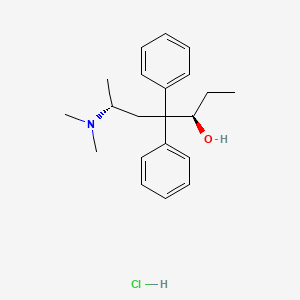
![7-[(4-Chlorophenyl)sulfanyl]-4-nitro-1-oxo-2,1lambda~5~,3-benzoxadiazole](/img/structure/B14656830.png)
![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazine-3(2H)-thione](/img/structure/B14656837.png)
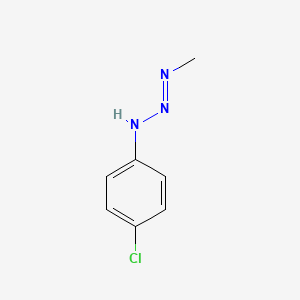
phosphanium](/img/structure/B14656845.png)
![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium](/img/structure/B14656851.png)
![1-[4-[[2-[Dibutylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B14656858.png)
